molecular formula C6H13NO B1489341 1-(Methoxymethyl)cyclobutanamine hydrochloride CAS No. 1220039-33-7

1-(Methoxymethyl)cyclobutanamine hydrochloride

Cat. No. B1489341
M. Wt: 115.17 g/mol
InChI Key: OELKIVVMDJOKLG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-(Methoxymethyl)cyclobutanamine hydrochloride is C6H13NO.ClH . The InChI code is 1S/C6H13NO.ClH/c1-8-5-6(7)3-2-4-6;/h2-5,7H2,1H3;1H . The molecular weight is 151.64 .


Physical And Chemical Properties Analysis

1-(Methoxymethyl)cyclobutanamine hydrochloride is a powder . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

One area of interest involves the synthesis of unusual naphtho[2,1-b]furans and novel 1H-benz[e]indolinones via selective intramolecular cyclization. This process demonstrates the utility of related compounds in producing structurally complex and functionally diverse chemical entities, suggesting potential applications of 1-(methoxymethyl)cyclobutanamine hydrochloride in synthetic organic chemistry (Zhiqi Cong & H. Nishino, 2009).

Photoreactions of cyclobutane derivatives, for instance, intramolecular nucleophile-induced photorearrangements, highlight the potential of cyclobutane-containing compounds in studying reaction mechanisms and developing novel photoreactive materials (W. Leigh & Xiaojing Li, 2003).

The stereochemistry and mechanism of sigmatropic shifts in cyclobutane systems, such as those involving methoxymethyl substituents, provide insights into stereoelectronic effects and reaction dynamics, foundational knowledge that can inform the design of new reactions and materials (S. J. Getty & J. A. Berson, 1991).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(methoxymethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-5-6(7)3-2-4-6;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDBZWJJZAYBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethyl)cyclobutanamine hydrochloride

CAS RN

1220039-33-7
Record name 1-(methoxymethyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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